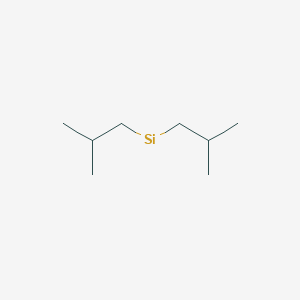
Diisobutylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-methylpropyl)silane is an organosilicon compound with the chemical formula C8H20Si. It belongs to the class of silanes, which are compounds containing silicon atoms bonded to hydrogen and/or alkyl groups. This compound is characterized by the presence of two 2-methylpropyl groups attached to a silicon atom. Silanes are known for their versatility and are widely used in various industrial and scientific applications.
准备方法
The synthesis of Bis(2-methylpropyl)silane typically involves the reaction of silicon tetrachloride with 2-methylpropyl magnesium bromide in an ether solvent. The reaction proceeds as follows:
SiCl4+2C4H9MgBr→(C4H9)2SiCl2+2MgBrCl
The resulting dichlorosilane is then reduced using lithium aluminum hydride (LiAlH4) to yield Bis(2-methylpropyl)silane:
(C4H9)2SiCl2+2LiAlH4→(C4H9)2SiH2+2LiAlH3Cl
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
化学反应分析
Bis(2-methylpropyl)silane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes using oxidizing agents like hydrogen peroxide (H2O2) or ozone (O3).
Reduction: The compound can act as a reducing agent in certain reactions, donating hydride ions (H-).
Substitution: It can undergo nucleophilic substitution reactions where the hydrogen atoms attached to silicon are replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide, ozone, and various nucleophiles. Major products formed from these reactions include silanols, siloxanes, and substituted silanes.
科学研究应用
Bis(2-methylpropyl)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reducing agent in organic synthesis.
Biology: It is employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicone-based materials, adhesives, and coatings due to its ability to improve adhesion and durability.
作用机制
The mechanism of action of Bis(2-methylpropyl)silane involves its ability to form stable bonds with both organic and inorganic substrates. The silicon atom in the compound can form strong covalent bonds with oxygen, nitrogen, and carbon atoms, making it an effective coupling agent. This property is particularly useful in enhancing the adhesion of coatings and adhesives to various surfaces.
相似化合物的比较
Bis(2-methylpropyl)silane can be compared with other similar compounds such as:
Trimethylsilane: Contains three methyl groups attached to silicon. It is less bulky and has different reactivity compared to Bis(2-methylpropyl)silane.
Phenylsilane: Contains a phenyl group attached to silicon. It has different electronic properties and reactivity.
Dimethylphenylsilane: Contains both methyl and phenyl groups attached to silicon. It has a unique combination of properties from both methyl and phenyl groups.
The uniqueness of Bis(2-methylpropyl)silane lies in its specific steric and electronic properties imparted by the 2-methylpropyl groups, making it suitable for specialized applications in various fields.
属性
分子式 |
C8H18Si |
|---|---|
分子量 |
142.31 g/mol |
InChI |
InChI=1S/C8H18Si/c1-7(2)5-9-6-8(3)4/h7-8H,5-6H2,1-4H3 |
InChI 键 |
PGGUEVOOHUUYON-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C[Si]CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


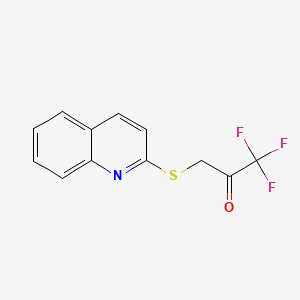
![4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B14284626.png)
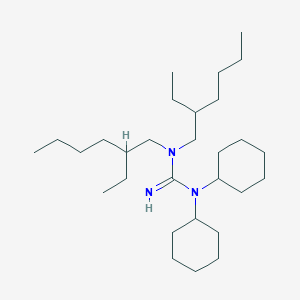
![1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol](/img/structure/B14284637.png)

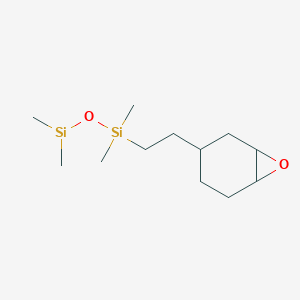
![2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B14284660.png)
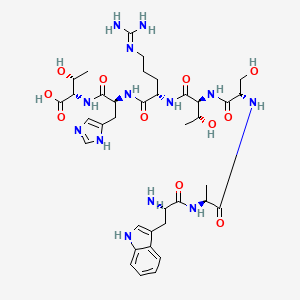

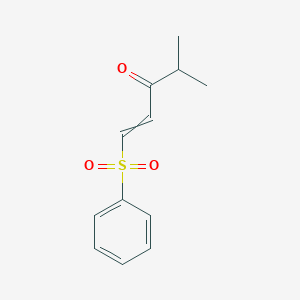
![1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one](/img/structure/B14284688.png)
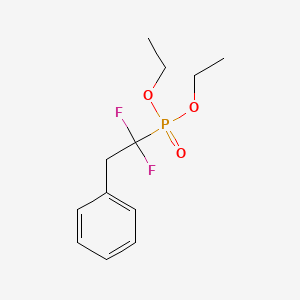
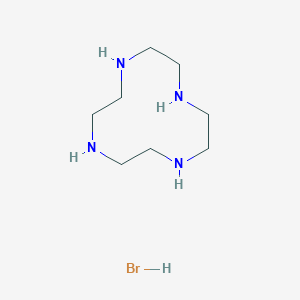
![6-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14284702.png)
